molecular formula C8H4F2O3 B3346557 2,4-difluoro-3-formylbenzoic acid CAS No. 1203662-77-4

2,4-difluoro-3-formylbenzoic acid

Cat. No.: B3346557
CAS No.: 1203662-77-4
M. Wt: 186.11
InChI Key: QYBCFUZTCWGXAJ-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-formylbenzoic acid is an organic compound with the molecular formula C8H4F2O3 It is a derivative of benzoic acid, characterized by the presence of two fluorine atoms at the 2nd and 4th positions and a formyl group at the 3rd position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-difluoro-3-formylbenzoic acid typically involves the formylation of 2,4-difluorobenzoic acid. One common method includes the use of a Vilsmeier-Haack reaction, where 2,4-difluorobenzoic acid is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar formylation techniques, optimized for higher yields and purity. The reaction conditions are carefully monitored to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-3-formylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

  • Oxidation of the formyl group yields 2,4-difluoro-3-carboxybenzoic acid.
  • Reduction of the formyl group yields 2,4-difluoro-3-hydroxymethylbenzoic acid.
  • Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Difluoro-3-formylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-difluoro-3-formylbenzoic acid depends on its chemical reactivity. The formyl group can participate in various chemical reactions, acting as an electrophile in nucleophilic addition reactions. The fluorine atoms can influence the reactivity of the benzene ring, making it more susceptible to nucleophilic substitution reactions. These properties make it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

    2,4-Difluorobenzoic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.

    3-Formylbenzoic acid: Lacks the fluorine atoms, resulting in different reactivity and properties.

    2,4-Difluoro-3-methylbenzoic acid: Has a methyl group instead of a formyl group, leading to different chemical behavior.

Uniqueness: 2,4-Difluoro-3-formylbenzoic acid is unique due to the combination of the electron-withdrawing fluorine atoms and the reactive formyl group. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2,4-difluoro-3-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2O3/c9-6-2-1-4(8(12)13)7(10)5(6)3-11/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBCFUZTCWGXAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of TMEDA (10.5 mL, 70 mmol) in THF (50 mL) was cooled to <−80° C. and treated with sec-butyllithium (50 mL, 70 mmol). A solution of 2,4-difluorobenzoic acid (5.0 g, 31.6 mmol) in THF was added dropwise maintaining the temperature below −80° C. The reaction mixture was allowed to warm to −75° C. and treated with DMF (15 mL), the mixture then allowed to warm to 0° C. before quenching the reaction with water. The aqueous layer was separated, acidified to pH ˜2 (concentrated HCl) and extracted twice with diethyl ether. The combined organic extracts were dried (Na2SO4), filtered and concentrated in vacuo to give a yellow oil. The crude product was crystallized from cyclohexane/diethyl ether to give the title compound as a yellow solid (670 mg, 11%). 1H NMR (CDCl3, 400 MHz) 10.40 (1 H, s), 8.31 (1 H, ddd, J=8.96, 8.02, 6.08 Hz), 7.12 (1 H, td, J=9.09, 1.42 Hz).
Name
Quantity
10.5 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Four
Yield
11%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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